molecular formula C15H19ClN2O2 B5279661 1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE

Cat. No.: B5279661
M. Wt: 294.77 g/mol
InChI Key: MRQXFGBHVFRRSX-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a phenoxy group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Substitution with Allyl Group: The piperazine ring is then substituted with an allyl group using allyl halides under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.

    Chlorination: The final step involves the chlorination of the phenoxy group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution of the chlorine atom can produce a wide range of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring and phenoxy group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ALLYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE: Similar structure but with a fluorine atom instead of chlorine.

    1-(4-ALLYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE: Similar structure but with a bromine atom instead of chlorine.

    1-(4-ALLYLPIPERAZINO)-2-(2-IODOPHENOXY)-1-ETHANONE: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific electronic and steric effects of the chlorine atom can lead to distinct chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-7-17-8-10-18(11-9-17)15(19)12-20-14-6-4-3-5-13(14)16/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQXFGBHVFRRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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